N-(9-Oxo-9H-xanthen-2-YL)butanamide

Description

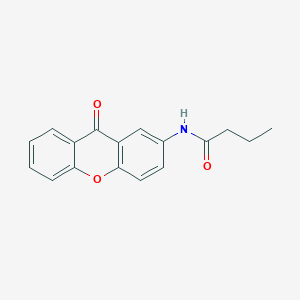

N-(9-Oxo-9H-xanthen-2-YL)butanamide is a synthetic xanthone derivative characterized by a 9-oxo-xanthene core substituted with a butanamide group at the 2-position. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its synthesis typically involves coupling hydroxy-substituted xanthenones with acyl chlorides or other electrophilic reagents, as seen in analogous procedures for related compounds .

Properties

CAS No. |

866429-61-0 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

N-(9-oxoxanthen-2-yl)butanamide |

InChI |

InChI=1S/C17H15NO3/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |

InChI Key |

NQRAOCSQQUCIKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-xanthen-2-YL)butanamide typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(9-Oxo-9H-xanthen-2-YL)butanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(9-Oxo-9H-xanthen-2-YL)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted xanthone derivatives.

Scientific Research Applications

N-(9-Oxo-9H-xanthen-2-YL)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Oxo-9H-xanthen-2-YL)butanamide involves its interaction with various molecular targets:

Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.

Antioxidant Activity: It modulates the Nrf2 pathway, enhancing the cellular response to oxidative stress.

Anticancer Activity: The compound intercalates into DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy-Substituted Xanthones

Compounds such as 3- or 4-hydroxy-9H-xanthen-9-one () share the 9-oxo-xanthene backbone but lack the butanamide group. These hydroxy derivatives are often intermediates in synthesizing more complex analogs. For example, they react with (E)-cinnamoyl chloride to form compounds like 15–17 (Scheme 3, ), which introduce conjugated double bonds that may enhance UV absorption or redox activity.

Sulfonamide-Functionalized Xanthones

A series of N-xanthen-3-yl benzenesulfonamides (e.g., 9i–9n , ) feature a sulfonamide group instead of butanamide. Key differences include:

- Molecular weight : Sulfonamide derivatives (e.g., 9i , MW ≈ 450–500 g/mol) are heavier than N-(9-Oxo-9H-xanthen-2-YL)butanamide (estimated MW ~295 g/mol).

- Physical properties : Sulfonamides like 9j (melting point 218–220°C) and 9m (melting point 279–280°C) have higher melting points than typical amides, suggesting stronger intermolecular interactions due to sulfonyl groups.

- Synthetic yields : The butanamide analog’s yield is unspecified, but sulfonamide derivatives show variable yields (43–80%), influenced by substituent steric effects (e.g., tert-butyl in 9k reduces yield to 67%) .

Saturated Xanthone Analogs

Octahydroxanthenes (), such as E-9-aryl-5-arylidene-1-oxo-octahydroxanthenes, are hydrogenated analogs with reduced aromaticity. These compounds are synthesized in moderate yields (~50–60%), comparable to methods for N-(9-Oxo-9H-xanthen-2-YL)butanamide .

Commercial Xanthene Derivatives

The product 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614) () shares a sulfonamide group but differs in substitution position (9H-xanthene vs. 9-oxo-xanthene). With a molecular weight of 351.42 g/mol and ≥98% purity, AH-7614 highlights the industrial relevance of xanthene sulfonamides, though its biological data are unspecified. The butanamide derivative’s lower molecular weight may offer advantages in pharmacokinetics .

Comparative Data Table

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Feature |

|---|---|---|---|---|---|---|

| N-(9-Oxo-9H-xanthen-2-YL)butanamide | 9-Oxo-xanthene | 2-butanamide | ~295 (estimated) | N/A | N/A | Enhanced solubility via amide |

| 2,6-Dichloro-N-xanthen-3-yl-benzenesulfonamide (9i) | 9-Oxo-xanthene | 2,6-dichloro-sulfonamide | ~450 | 238–239 | 43 | High halogen content |

| 4-Methyl-N-xanthen-3-yl-benzenesulfonamide (9j) | 9-Oxo-xanthene | 4-methyl-sulfonamide | ~400 | 218–220 | 80 | High yield, moderate steric bulk |

| AH-7614 | 9H-Xanthene | 4-methyl-sulfonamide | 351.42 | N/A | N/A | Commercial availability |

| E-9-aryl-octahydroxanthene (5) | Octahydroxanthene | Aryl/arylidene | ~300–350 | N/A | ~50–60 | Saturated backbone |

Discussion of Key Findings

- Structural Flexibility : The butanamide group in N-(9-Oxo-9H-xanthen-2-YL)butanamide likely improves solubility over sulfonamides but may reduce thermal stability (lower melting point inferred from analogs).

- Biological Potential: While sulfonamide derivatives (e.g., 9m) show high melting points indicative of crystalline stability—a trait favorable for formulation—the butanamide’s hydrogen-bonding capacity could enhance target binding.

- Synthetic Accessibility: Hydroxy-xanthenones () and sulfonamide derivatives () require multi-step syntheses, whereas butanamide analogs might simplify purification due to fewer steric demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.